Darifenacin hydrobromide

Description

Contextualizing Darifenacin (B195073) Hydrobromide as a Chemical Entity

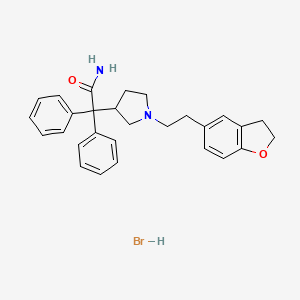

Darifenacin hydrobromide is the hydrobromide salt of darifenacin, a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. nih.gov Chemically, it is identified as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide. rasayanjournal.co.in The compound belongs to the class of benzofurans and pyrrolidines. nih.govnih.gov Its molecular formula is C28H31BrN2O2, and it has a molecular weight of 507.47 g/mol . ebi.ac.uk

The structure of darifenacin features a pyrrolidine (B122466) ring, which adopts an envelope conformation. iucr.org The molecule's design allows it to competitively block the action of acetylcholine at muscarinic receptors, specifically showing a higher affinity for the M3 subtype. nih.govnumberanalytics.comnih.gov This selectivity is a key aspect of its chemical identity and the focus of much academic inquiry. nih.gov The synthesis of this compound can be achieved through various processes, often involving the reaction of 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)-pyrrolidine with 5-(2-bromoethyl)benzo[2,3-b]furan. niscpr.res.in The study of its synthesis has also led to the identification and characterization of several process-related impurities. rasayanjournal.co.inniscpr.res.inresearchgate.netresearchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C28H31BrN2O2 |

| Molecular Weight | 507.47 g/mol ebi.ac.uk |

| IUPAC Name | (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide rasayanjournal.co.in |

| Parent Compound | Darifenacin |

Historical Overview of Antimuscarinic Agents and Receptor Selectivity Research

The use of substances with antimuscarinic properties dates back to ancient times, with plants like Atropa belladonna (deadly nightshade) and mandrake being used for their anticholinergic effects. numberanalytics.com The active alkaloids in these plants, atropine (B194438) and scopolamine, were among the first recognized muscarinic antagonists. numberanalytics.comnih.gov For centuries, these naturally occurring compounds were used in traditional medicine for various ailments. nih.gov

The modern era of antimuscarinic agent research began in the early 20th century with the chemical synthesis of these natural alkaloids. numberanalytics.com Initially, the available agents like atropine and propantheline (B1209224) were non-selective, meaning they blocked all subtypes of muscarinic receptors (M1-M5) with little to no distinction. nih.govtg.org.au This lack of selectivity often led to a wide range of side effects, as muscarinic receptors are widely distributed throughout the body, regulating diverse physiological functions. nih.govwikipedia.org

The discovery of distinct muscarinic receptor subtypes (M1, M2, M3, M4, and M5) through cloning and pharmacological studies was a major breakthrough. numberanalytics.comresearchgate.net This discovery fueled research into developing subtype-selective antagonists. The goal was to target specific receptor subtypes involved in a particular pathology while sparing others, thereby minimizing off-target effects. nih.govnih.gov For instance, developing M3-selective antagonists was prioritized for conditions like overactive bladder, as the M3 receptor is the primary mediator of bladder muscle contraction. rasayanjournal.co.innih.gov This quest for selectivity has been challenging due to the high degree of similarity in the orthosteric binding sites among the receptor subtypes. nih.gov However, structure-guided drug design and molecular docking studies, exploiting subtle differences in amino acid sequences, have led to the development of more selective agents like darifenacin. nih.govnih.govpnas.org

Significance of Muscarinic M3 Receptor Antagonism in Cholinergic Systems

The parasympathetic nervous system, often summarized by the "rest and digest" mnemonic, utilizes acetylcholine (ACh) as its primary neurotransmitter. nih.govwikipedia.org ACh exerts its effects by binding to two main types of receptors: nicotinic and muscarinic. Muscarinic receptors, which are G protein-coupled receptors, are further divided into five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways. numberanalytics.comresearchgate.netnih.gov

The M3 muscarinic receptor is of particular significance in academic research due to its widespread physiological roles. researchgate.net M3 receptors are predominantly found on smooth muscle cells, glandular cells, and in the central nervous system. nih.govresearchgate.net Their activation is primarily coupled to Gq proteins, leading to an increase in intracellular calcium levels. researchgate.net This signaling cascade is responsible for a variety of physiological responses, including:

Contraction of smooth muscles in the bladder, gastrointestinal tract, and bronchi. nih.govtg.org.auaacrjournals.org

Saliva production. nih.govnih.gov

Iris sphincter function. nih.gov

Antagonism of the M3 receptor, therefore, inhibits these acetylcholine-mediated effects. nih.gov This inhibitory action forms the basis for the investigation of M3 antagonists in various pathological conditions. For example, blocking M3 receptors in the bladder detrusor muscle reduces involuntary contractions. tg.org.au The development of antagonists with high selectivity for the M3 receptor over other subtypes, particularly the M2 receptor which is prevalent in the heart, has been a major focus. nih.govnih.gov Non-selective agents can lead to unwanted cardiac effects by blocking M2 receptors. nih.govnih.gov The study of M3 receptor antagonism continues to be a vibrant area of research, with investigations into its role in conditions beyond overactive bladder, such as chronic obstructive pulmonary disease (COPD) and even certain types of cancer. researchgate.netaacrjournals.orgmdpi.com

Rationale for Dedicated Academic Investigation of this compound

The primary impetus for the dedicated academic investigation of this compound stems from its high selectivity for the M3 muscarinic receptor. nih.govhres.ca Unlike older, non-selective antimuscarinic agents, darifenacin exhibits a significantly greater affinity for the M3 receptor subtype compared to the M1, M2, M4, and M5 receptors. hres.ca This selectivity profile presented a compelling subject for research, offering the potential for targeted therapeutic action with a reduced likelihood of side effects associated with the blockade of other muscarinic receptor subtypes. nih.gov

Academic research has focused on several key areas:

Characterizing Selectivity: Extensive in vitro studies have been conducted to quantify the binding affinities of darifenacin for each of the five muscarinic receptor subtypes, confirming its M3-selective profile. hres.ca

Structure-Activity Relationships: Crystallographic and molecular modeling studies have sought to understand the structural basis for darifenacin's M3 selectivity. iucr.orgnih.gov These investigations aim to elucidate the specific interactions between the drug molecule and the receptor's binding pocket that confer this preference.

Pharmacological Effects: Researchers have investigated the functional consequences of darifenacin's M3 antagonism in various tissues and organ systems, both in animal models and human studies. nih.govaacrjournals.org This includes detailed examinations of its effects on bladder, salivary gland, and gastrointestinal function.

Synthesis and Impurity Profiling: The synthesis of this compound has been a subject of study to develop efficient and commercially viable manufacturing processes. niscpr.res.ingoogle.com A significant part of this research involves the identification, synthesis, and characterization of potential impurities to ensure the quality and safety of the final active pharmaceutical ingredient, as mandated by regulatory bodies. rasayanjournal.co.inresearchgate.netresearchgate.net

The academic investigation of this compound has contributed significantly to the broader understanding of muscarinic receptor pharmacology and the principles of subtype-selective drug design.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAVIASOPREUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Manufacturing Processes of Darifenacin Hydrobromide

Established Synthetic Pathways for Darifenacin (B195073) Hydrobromide

The synthesis of darifenacin hydrobromide has evolved from initial routes that, while effective in the laboratory, presented challenges for large-scale manufacturing. Subsequent patented processes have focused on developing more commercially viable, safer, and higher-yielding methods.

Initial synthesis routes for darifenacin, as described in U.S. Patent No. 5,096,890, often involved the use of hazardous reagents and cumbersome purification techniques. google.comgoogle.com One of the early methods involved a Mitsunobu reaction, which is known for its use of potentially dangerous reagents like diethylazodicarboxylate (DEAD) and produces by-products like triphenylphosphine oxide that are difficult to remove. google.com

Later patents introduced more industrially applicable methods. One common pathway involves the condensation of 5-(2-bromoethyl)-2,3-dihydrobenzofuran with a key intermediate, 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine, in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. googleapis.comquickcompany.in This core reaction forms the darifenacin base.

Another patented variation involves reacting 5-chloroacetyl-2,3-dihydrobenzofuran with the same pyrrolidine (B122466) intermediate. This is followed by a reduction step to yield the darifenacin base, which is then purified and converted to its hydrobromide salt. Processes have also been developed that start from different precursors, such as reacting 2-(2,3-dihydrobenzofuran-5-yl)acetic acid with (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile hydrobromide. These alternative routes aim to avoid problematic reagents and purification steps like column chromatography, which is not ideal for industrial production. googleapis.com

The table below outlines key starting materials and intermediates from various patented synthetic routes.

| Route Type | Key Starting Material 1 | Key Starting Material 2 | Resulting Intermediate/Product | Reference |

| Condensation | 5-(2-bromoethyl)-2,3-dihydrobenzofuran | 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine | Darifenacin Base | googleapis.com |

| Condensation & Reduction | 5-chloroacetyl-2,3-dihydrobenzofuran | 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine | (S)-2-[1-[2-(2,3-benzofuran-5-yl)-2-oxoethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide hydrochloride | |

| Amide Coupling & Reduction | 2-(2,3-dihydrobenzofuran-5-yl)acetic acid | (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile hydrobromide | (S)-3-(cyanodiphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)acetyl]pyrrolidine |

The synthesis of this compound is characterized by several key chemical transformations, including condensation, reduction, and salt formation.

A pivotal step in many synthetic routes is the N-alkylation of the pyrrolidine ring, which is a type of condensation reaction. In a widely used method, the secondary amine of 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of 5-(2-bromoethyl)-2,3-dihydrobenzofuran. quickcompany.in This reaction is typically facilitated by a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile, to neutralize the hydrobromic acid formed as a by-product and drive the reaction to completion. The reaction temperature is often elevated to the reflux point of the solvent to increase the reaction rate.

In synthetic pathways that utilize a keto-intermediate, such as (S)-2-[1-[2-(2,3-benzofuran-5-yl)-2-oxoethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide, a reduction step is necessary. This involves the reduction of the ketone group to a methylene group. A common method for this transformation is catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C) in a solvent such as acetic acid. googleapis.com Alternative reduction strategies may employ reagents like sodium borohydride in combination with a Lewis acid, such as boron trifluoride.

The final step in the manufacturing process is the conversion of the purified darifenacin free base into its stable, crystalline hydrobromide salt. google.com This is an acid-base reaction where the basic tertiary amine of the darifenacin molecule reacts with hydrobromic acid (HBr). google.com The process typically involves dissolving the darifenacin base in a suitable organic solvent, such as acetone or 2-butanone. google.com An aqueous solution of hydrobromic acid is then added, often at a controlled temperature, to precipitate the this compound salt. google.com The resulting solid is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum. google.com

Scaling up the synthesis of this compound from a laboratory setting to industrial production presents several challenges.

Hazardous Reagents: Early synthetic routes employed hazardous materials like diethylazodicarboxylate (DEAD) and potentially hazardous reaction conditions, such as high temperatures (120°C) with aqueous HBr for deprotection steps, which are unsuitable for large-scale manufacturing. google.comgoogle.com

Impurity Profile: The formation of by-products is a significant concern. During the condensation step, unreacted starting materials can remain, which are difficult to separate from the final product and may require multiple crystallizations to achieve the desired purity. Side reactions can also lead to the formation of impurities, such as dimer by-products, which must be identified and controlled to meet stringent regulatory requirements. google.com

Purification Methods: The use of column chromatography for purification is common in laboratory-scale synthesis but is often impractical and economically unviable for large industrial batches due to the large volumes of solvents required and the laborious nature of the process. googleapis.com This has driven the development of synthetic routes that yield a product pure enough to be purified by simple crystallization.

Process Robustness and Cost: Ensuring a consistent and high-yielding process is crucial for commercial viability. contractpharma.com This includes optimizing reaction conditions, minimizing side reactions, and using readily available and affordable raw materials. contractpharma.com The stability of intermediates and the final darifenacin base, which can be unstable, also poses a challenge for manufacturing and storage. googleapis.com

Challenges and Limitations in Industrial-Scale Synthesis

Hazardous Reagents and Cumbersome Reactions (e.g., Mitsunobu reaction)

Early synthetic routes for this compound often employed the Mitsunobu reaction. google.comgoogle.com This reaction, while useful for forming carbon-nitrogen bonds, is considered cumbersome and hazardous for large-scale industrial synthesis. google.comgoogle.com A significant drawback of the Mitsunobu reaction is the use of dangerous reagents such as diethylazodicarboxylate (DEAD). google.comgoogle.com Furthermore, the reaction is often contaminated with triphenylphosphine oxide, a byproduct that is notoriously difficult to separate from the desired product. google.com

Other synthetic strategies have also involved the use of toxic and hazardous reagents. For instance, some processes have utilized boron trifluoride (BF3), pyridine, and sodium hydride (NaH), all of which pose safety and handling challenges in a manufacturing environment. google.comgoogle.comgoogle.com The use of such reagents necessitates stringent safety protocols and specialized equipment, adding to the complexity and cost of production. The challenges associated with these reagents have driven research into developing safer and more efficient synthetic alternatives. googleapis.com

| Hazardous Reagent/Reaction | Associated Risks and Challenges |

| Mitsunobu Reaction | Use of dangerous reagents (e.g., DEAD), formation of difficult-to-remove byproducts (triphenylphosphine oxide). google.comgoogle.comgoogle.com |

| Boron Trifluoride (BF3) | Toxic reagent requiring specialized handling. google.comgoogle.com |

| Pyridine | Toxic and flammable solvent. google.comgoogle.com |

| Sodium Hydride (NaH) | Highly reactive and flammable, requires careful handling in an inert atmosphere. google.comgoogle.com |

Purity Issues and By-product Formation

The synthesis of this compound is susceptible to the formation of various impurities and by-products that can affect the final product's quality and safety. rasayanjournal.co.in Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.10% or higher. rasayanjournal.co.in

During the process development of this compound, several by-products have been identified, including dimer-1, dimer-2, and the R-isomer, which can be present in ranges from 0.06% to 0.20%. Other reported impurities include oxidized darifenacin, a desnitrile impurity, an ether impurity, and a vinyl phenol impurity. rasayanjournal.co.in The formation of these impurities is often linked to specific steps in the synthesis, such as the condensation reaction or the partial hydrolysis of the nitrile group. rasayanjournal.co.in For example, dimer impurities can form during the condensation of the amide derivative with the bromo compound.

| Impurity/By-product | Typical Level | Formation Point in Synthesis |

| Dimer-1 | 0.06-0.20% | Condensation of amide derivative with bromo compound. |

| Dimer-2 | 0.06-0.20% | Condensation of amide derivative with bromo compound. |

| R-isomer | 0.06-0.20% | Present as an enantiomeric impurity. |

| Oxidized Darifenacin | - | Can form during the synthesis process. google.com |

| Desnitrile Impurity | - | Can arise during the hydrolysis step. rasayanjournal.co.in |

| Ether Impurity | - | Can be formed as a side product. rasayanjournal.co.in |

| Vinyl Phenol Impurity | - | Can be generated during the synthesis. rasayanjournal.co.in |

Purification Methodologies (e.g., Column Chromatography)

To achieve the high purity required for a pharmaceutical active ingredient, various purification methodologies are employed in the manufacturing of this compound. Column chromatography is a frequently utilized technique for the purification of the Darifenacin free base before its conversion to the hydrobromide salt. google.comnewdrugapprovals.org This method is effective in separating the desired compound from unreacted starting materials and by-products. newdrugapprovals.org Silica gel is commonly used as the stationary phase in the chromatography column. google.com

In addition to column chromatography, crystallization is another critical purification step. google.com Crude this compound can be recrystallized from various solvents, such as n-butanol, to enhance its purity. google.com Other purification strategies include the formation of solvates, such as a toluene solvate, which can then be converted to the hydrobromide salt. newdrugapprovals.org The choice of purification method depends on the specific impurity profile of the crude product and the desired final purity.

Chiral Synthesis and Enantiomeric Purity

The pharmacological activity of Darifenacin is specific to its S-enantiomer, making chiral synthesis and the control of enantiomeric purity paramount in its manufacturing.

Focus on S-Enantiomer Activity

Darifenacin is a chiral molecule, and its therapeutic effect is primarily attributed to the S-enantiomer. nih.gov The chemical name, (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide, explicitly denotes the required stereochemistry at the chiral center. rasayanjournal.co.in The R-enantiomer is considered an impurity and its presence must be carefully controlled to ensure the safety and efficacy of the drug product. The selective interaction of the S-enantiomer with the M3 muscarinic receptor is responsible for its clinical utility.

Methodologies for Chiral Control in Synthesis

Several strategies are employed to ensure the synthesis of the desired S-enantiomer of Darifenacin with high enantiomeric purity. One common approach is the use of a chiral pool, where a readily available chiral molecule is used as a starting material. For Darifenacin, a key chiral intermediate is (S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine. newdrugapprovals.org

Asymmetric synthesis is another powerful technique used to introduce chirality into a molecule. This can involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. Chiral resolution, the separation of a racemic mixture into its individual enantiomers, is also a viable method. This can be achieved through techniques such as chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent.

By-product and Impurity Formation During Synthesis

The formation of by-products can occur at various stages of the synthetic process. For instance, during the condensation reaction between 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine and 5-(2-bromoethyl)-2,3-dihydrobenzofuran, dimer impurities can be formed. These dimers, referred to as dimer-1 and dimer-2, have a molecular weight of 572 g/mol .

Other process-related impurities that have been identified include darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether. rasayanjournal.co.in The formation of these impurities can be influenced by reaction conditions such as the concentration of reagents and reaction time. rasayanjournal.co.in For example, the use of a high concentration of potassium hydroxide for an extended period during the hydrolysis of the nitrile to the amide can lead to the formation of some of these by-products. rasayanjournal.co.in

Identification of Process-Related Impurities (e.g., Dimer-1, Dimer-2, R-isomer)

The manufacturing process of this compound is subject to the formation of several process-related impurities that can affect the purity and quality of the final active pharmaceutical ingredient (API). Rigorous analytical monitoring, primarily using High-Performance Liquid Chromatography (HPLC), has identified three significant impurities: Dimer-1, Dimer-2, and the R-isomer. These impurities have been detected in laboratory and development batches, with concentrations typically ranging from 0.06% to 0.20%.

The identification and characterization of these impurities are crucial for ensuring the safety and efficacy of the drug product, as mandated by regulatory bodies. Advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, have been employed for the structural elucidation of these molecules. wisdomlib.orgresearchgate.net

Dimer-1 and Dimer-2 are isomeric impurities with the same molecular weight. Mass spectrometry analysis shows a protonated molecular ion at m/z 572, which is significantly higher than that of darifenacin. Their structural characterization has confirmed them as dimeric structures formed during the synthesis. wisdomlib.org Specifically, Dimer-1 is identified as (3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide. alentris.org Dimer-2 is identified as (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide. chemicea.com

The R-isomer is the enantiomer of darifenacin. As darifenacin is the (S)-enantiomer, the R-isomer is an unwanted stereoisomer. Its presence is typically confirmed by chiral HPLC methods, and its mass spectrum is identical to that of darifenacin.

Below is a data table summarizing the key identification details of these process-related impurities.

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Method of Identification |

| Dimer-1 | (3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide | C38H40N2O3 | 572.74 | HPLC, LC-MS, NMR, IR alentris.org |

| Dimer-2 | (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide | C38H40N2O3 | 572.74 | HPLC, LC-MS, NMR, IR chemicea.com |

| R-isomer | (3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | C28H30N2O2 | 426.55 | Chiral HPLC, LC-MS |

Proposed Mechanisms of Impurity Generation

The formation of Dimer-1, Dimer-2, and the R-isomer is intrinsically linked to the synthetic route of darifenacin, particularly the condensation steps. wisdomlib.org Understanding these mechanisms is essential for developing control strategies to minimize their formation.

The primary synthesis of darifenacin involves the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. The generation of the dimeric impurities is a consequence of over-alkylation or side reactions involving these key reactants.

Mechanism for Dimer-1 Formation: Dimer-1 is proposed to form through the dialkylation of the primary amide nitrogen of the starting material, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide. In this side reaction, two molecules of 5-(2-bromoethyl)-2,3-dihydrobenzofuran react with the amide nitrogen of a single molecule of the pyrrolidine derivative. This is in contrast to the desired mono-alkylation that forms darifenacin. An authentic sample of Dimer-1 has been synthesized by reacting the amide derivative with two moles of the bromo compound, confirming this pathway.

Mechanism for Dimer-2 Formation: The formation of Dimer-2 is also a result of a condensation reaction. wisdomlib.org It is suggested that Dimer-2 is formed when a molecule of darifenacin itself undergoes further N-alkylation on the amide nitrogen with another molecule of 5-(2-bromoethyl)-2,3-dihydrobenzofuran. This indicates that the darifenacin product can act as a nucleophile in the presence of the alkylating agent under the reaction conditions.

Mechanism for R-isomer Formation: The presence of the R-isomer is directly attributable to the stereochemical purity of the starting material, 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine. If this key intermediate contains a certain percentage of its corresponding R-enantiomer, this impurity will be carried through the synthesis to yield the R-isomer of darifenacin. The synthesis of the R-isomer for use as a reference standard is achieved by using 3-(R)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine as the starting material in the same synthetic sequence.

A summary of the proposed impurity generation mechanisms is provided in the table below.

| Impurity | Proposed Mechanism of Generation | Key Reactants Involved |

| Dimer-1 | Dialkylation of the primary amide nitrogen of the starting pyrrolidine derivative. | (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide and two molecules of 5-(2-bromoethyl)-2,3-dihydrobenzofuran. |

| Dimer-2 | N-alkylation of the amide nitrogen of the darifenacin molecule. wisdomlib.org | Darifenacin and 5-(2-bromoethyl)-2,3-dihydrobenzofuran. |

| R-isomer | Use of the R-enantiomer of the starting pyrrolidine derivative as an impurity in the synthesis. | (3R)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine and 5-(2-bromoethyl)-2,3-dihydrobenzofuran. |

Pharmacological Characterization and Receptor Interaction Dynamics of Darifenacin Hydrobromide

Muscarinic Receptor Binding Affinity and Selectivity

Darifenacin's therapeutic action is rooted in its high affinity for and selectivity towards specific subtypes of muscarinic receptors.

In vitro studies utilizing Chinese Hamster Ovary (CHO) cell lines engineered to express individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, and M5) have been instrumental in characterizing the binding profile of darifenacin (B195073). ics.org These studies measure the affinity of a compound for a receptor, often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Radioligand binding assays show that darifenacin binds with high affinity to the human M3 muscarinic receptor. nih.gov Its affinity for the other subtypes is considerably lower, establishing its selective nature. The binding affinities from one such study are detailed in the table below. ics.org

| Receptor Subtype | Darifenacin pKi [Mean (SEM)] |

| M1 | 8.2 (0.04) |

| M2 | 7.4 (0.1) |

| M3 | 9.1 (0.1) |

| M4 | 7.3 (0.1) |

| M5 | 8.0 (0.1) |

Data sourced from a study using CHO-K1 cells expressing human recombinant M1-M5 receptors. ics.org

The selectivity of darifenacin for the M3 receptor subtype is a defining feature of its pharmacological profile. Quantitative analysis, derived from binding affinity data, demonstrates that darifenacin has a significantly greater affinity for the M3 receptor compared to all other muscarinic subtypes. drugbank.com

Specifically, darifenacin exhibits:

Approximately 9-fold greater affinity for M3 receptors compared to M1 receptors. drugbank.comopenaccessjournals.com

Up to 59-fold greater affinity for M3 receptors compared to M2 receptors. ics.orgdrugbank.com

Up to 59-fold greater affinity for M3 receptors compared to M4 receptors. ics.orgdrugbank.com

Approximately 12-fold greater affinity for M3 receptors compared to M5 receptors. ics.orgdrugbank.com

This pronounced selectivity for the M3 receptor, which is the primary subtype mediating bladder smooth muscle contraction, is believed to underpin its clinical effects. ics.org

When compared to other antimuscarinic agents, darifenacin demonstrates a distinct M3-selective profile. Many other agents, such as oxybutynin (B1027) and tolterodine (B1663597), show less pronounced or no significant selectivity for the M3 receptor over other subtypes. ics.org This lack of selectivity in older agents may contribute to a broader range of effects associated with the blockade of other muscarinic receptor subtypes throughout the body.

The following table compares the binding affinities (pKi) of darifenacin and other antimuscarinic agents across the five human muscarinic receptor subtypes.

| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |

| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |

| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |

| Propiverine | 6.6 | 5.4 | 6.4 | 6.0 | 6.5 |

| Trospium (B1681596) | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 |

pKi data presented as mean values from in vitro studies. ics.org

As the data indicates, while an agent like trospium shows high affinity across several subtypes, darifenacin displays the most significant selectivity for the M3 receptor relative to the other subtypes. ics.org

Beyond binding affinity (how tightly a drug binds), ligand-receptor binding kinetics, which includes the association rate (k-on) and dissociation rate (k-off), is critical for understanding a drug's pharmacological effect. scholarsresearchlibrary.com The dissociation rate, in particular, determines the "residence time" of a drug at its receptor; a slower dissociation rate (low k-off) leads to a longer residence time and can prolong the drug's action. scholarsresearchlibrary.comexcelleratebio.com

While specific kinetic rate constants for darifenacin are not widely published, studies have noted that it binds competitively to M3 receptors and possesses a dissociation constant (Kd) for the M3 receptor that is greater than that of tolterodine and oxybutynin. openaccessjournals.com The residence time of a ligand at its target protein has gained attention as a crucial factor for predicting the duration of action and in vivo efficacy. acs.org Computational methods, such as metadynamics simulations, are being explored to investigate the unbinding kinetics of M3 antagonists like darifenacin, which could provide a more detailed understanding of their dynamic interaction with the receptor. acs.org

Mechanism of Action at the Molecular and Cellular Level

The selective binding profile of darifenacin directly dictates its mechanism of action at the cellular level.

Darifenacin functions as a competitive antagonist at the muscarinic M3 receptor. drugbank.com The detrusor muscle of the bladder, which is responsible for contraction and urination, is densely populated with M2 and M3 receptors. openaccessjournals.com The M3 subtype is primarily responsible for mediating the contraction of this smooth muscle. drugbank.comopenaccessjournals.com

The neurotransmitter acetylcholine (B1216132), released from parasympathetic nerve endings, normally binds to these M3 receptors, initiating a signaling cascade that leads to muscle contraction. openaccessjournals.com Darifenacin, by binding to the M3 receptor with high affinity, competitively blocks the binding of acetylcholine. This antagonism prevents the initiation of the contractile signal, thereby reducing involuntary contractions of the bladder's detrusor muscle. drugbank.com

Modulation of Cholinergically Mediated Cellular Functions

Darifenacin hydrobromide functions as a competitive antagonist at muscarinic acetylcholine receptors, with a particular selectivity for the M3 subtype. drugbank.compatsnap.com Muscarinic receptors are integral to numerous significant cholinergically mediated functions, including the contraction of smooth muscle in the urinary bladder and the stimulation of salivary secretion. drugbank.com The detrusor muscle of the bladder, which is crucial for urination, is primarily controlled by the parasympathetic nervous system through the neurotransmitter acetylcholine. patsnap.com Acetylcholine binds to muscarinic receptors, predominantly the M3 subtype, on detrusor muscle cells to initiate contractions. patsnap.compatsnap.com

Darifenacin selectively binds to these M3 receptors, thereby blocking the action of acetylcholine. patsnap.compatsnap.com This antagonism leads to a reduction in involuntary contractions of the detrusor muscle. patsnap.com In preclinical studies using human bladder strips, darifenacin effectively inhibited contractions induced by the cholinergic agonist carbachol (B1668302), an action consistent with its M3 receptor blockade. openaccessjournals.com Its mechanism is not related to calcium channel antagonism. openaccessjournals.com Furthermore, studies in porcine bladder tissues demonstrated that darifenacin significantly decreased the contractile response to carbachol in both detrusor and urothelium with lamina propria (U&LP) preparations. nih.gov

Interestingly, further research on porcine bladder tissue revealed that darifenacin may also influence non-muscarinic pathways. It was found to significantly reduce maximum contraction responses induced by αβ-methylene-ATP, prostaglandin (B15479496) E2, histamine, and serotonin (B10506) in adult detrusor preparations, suggesting a broader mechanism of action than solely M3 receptor antagonism. nih.govurotoday.com

Interactions with Downstream Signaling Cascades

The binding of acetylcholine to M3 receptors on smooth muscle cells initiates a specific downstream signaling cascade. openaccessjournals.com M3 receptors are G-protein coupled receptors that, upon activation, trigger the hydrolysis of phosphoinositide. openaccessjournals.com This process leads to the generation of intracellular second messengers, which ultimately results in an increase in intracellular calcium concentration and subsequent smooth muscle contraction. openaccessjournals.com

As a selective antagonist of the M3 receptor, darifenacin directly interferes with the initiation of this signaling pathway. By competitively blocking acetylcholine from binding to the M3 receptor, darifenacin prevents the activation of the G-protein and the subsequent phosphoinositide hydrolysis. patsnap.comopenaccessjournals.com This blockade effectively inhibits the entire downstream cascade, preventing the rise in intracellular calcium and thereby averting the contraction of the smooth muscle cell. This interruption of the signaling cascade is the fundamental mechanism by which darifenacin reduces detrusor muscle overactivity. wustl.edu

Receptor Localization and Functional Significance in Preclinical Models

Role of M3 Receptors in Smooth Muscle Contraction (e.g., Detrusor, Gastrointestinal)

The M3 muscarinic receptor is the primary subtype responsible for mediating cholinergic contractions in various smooth muscles, including the detrusor muscle of the urinary bladder and the gastrointestinal tract. wustl.eduics.org Preclinical studies have consistently demonstrated darifenacin's potent inhibitory effects on M3 receptor-mediated smooth muscle responses.

In in vitro studies using animal tissues, darifenacin has shown high affinity and potent antagonism at M3 receptors. For instance, it potently inhibited M3 receptor-mediated responses in smooth muscle preparations from guinea pig ileum, trachea, and bladder, with pA2 values ranging from 8.66 to 9.4. nih.gov Its anticontractile action in human bladder strips is consistent with M3 blockade. openaccessjournals.com In a porcine model, darifenacin significantly reduced the maximum contraction responses to the cholinergic agonist carbachol in adult detrusor preparations by 46%. nih.gov

Darifenacin's functional selectivity has also been confirmed in in vivo animal models. In anesthetized dogs, darifenacin was equipotent to atropine (B194438) in inhibiting muscarinic responses in the ileum and bladder. bioworld.com Further studies in conscious dogs showed that darifenacin inhibited intestinal motility at doses lower than those affecting other muscarinic-mediated responses. nih.gov In a mouse model, darifenacin was found to inhibit intestinal transit, suggesting that M3-selective antagonists have a notable potential for impairing intestinal function. ics.org

| Tissue Preparation | Agonist | Darifenacin Concentration | Reduction in Maximum Contraction (%) | Reference |

|---|---|---|---|---|

| Adult Detrusor | Carbachol | 100 nM | 46% | nih.gov |

| Juvenile Detrusor | Carbachol | 100 nM | 41% | nih.gov |

| Adult Urothelium & Lamina Propria (U&LP) | Carbachol | 100 nM | 49% | nih.gov |

| Juvenile Urothelium & Lamina Propria (U&LP) | Carbachol | 100 nM | 21% | nih.gov |

Characterization in Salivary Gland Secretion Models

Salivary secretion is another key physiological process mediated by M3 muscarinic receptors. drugbank.com However, preclinical studies suggest that darifenacin exhibits a degree of functional selectivity for bladder and gut smooth muscle over salivary glands.

In anesthetized dog experiments evaluating the effect on trigeminal nerve-stimulated salivation, darifenacin demonstrated a selectivity for the bladder over salivary glands that was approximately twice that of other anticholinergic drugs like oxybutynin and tolterodine. openaccessjournals.com In beagle dogs, darifenacin produced significantly less inhibition of salivation than atropine. openaccessjournals.com Similarly, in another study with anesthetized dogs, darifenacin was found to be 6-fold less potent than atropine at inhibiting muscarinic responses in the submandibular salivary gland. bioworld.com This relative sparing of salivary function is consistent with its M3 receptor selectivity profile. nih.gov

However, it is important to note that darifenacin does impact salivary glands. A comparative study in rats investigating the effects of several muscarinic receptor antagonists found that the darifenacin-treated group experienced diminished salivary secretion and various histological changes in the parotid and submandibular glands. nih.gov

Involvement in Iris Sphincter Function

M3 receptors are also involved in the function of the iris sphincter muscle, which controls pupillary constriction. drugbank.com Pharmacological studies have been conducted to compare the muscarinic receptor characteristics in the iris sphincter with those in the urinary bladder.

In a study using rabbit isolated tissues, the muscarinic receptors mediating the contraction of both the iris sphincter muscle and the urinary bladder smooth muscle were found to be pharmacologically similar, equating most closely with the M3 receptor subtype. nih.gov The study evaluated a range of muscarinic antagonists, including darifenacin. The affinity of darifenacin, expressed as a pK(B) value, was determined for both tissues. nih.gov

| Tissue | Darifenacin pK(B) Value | Reference |

|---|---|---|

| Iris Sphincter Muscle | 9.56 ± 0.05 | nih.gov |

| Urinary Bladder Smooth Muscle | 9.12 ± 0.05 | nih.gov |

Drug Metabolism and Pharmacokinetic Pathways of Darifenacin Hydrobromide Preclinical Focus

Absorption and Distribution Characteristics

The absorption and distribution of darifenacin (B195073) hydrobromide have been characterized in several preclinical models, revealing key features of its pharmacokinetic profile.

Preclinical studies in animal models indicate that darifenacin is well absorbed from the gastrointestinal tract following oral administration. nih.govresearchgate.net Evidence for this is the finding that unchanged darifenacin constitutes only a minor component of fecal radioactivity after oral dosing with a radiolabeled form of the drug. nih.gov The oral bioavailability, however, can vary between species.

Darifenacin is extensively bound to plasma proteins, with a high affinity for alpha-1-acid glycoprotein. researchgate.netfda.gov This high degree of protein binding is a consistent finding across different preclinical species. In vitro studies have quantified the extent of this binding, showing that approximately 98% of darifenacin is bound to plasma proteins. researchgate.netfda.gov This binding is primarily to alpha-1-acid glycoprotein, a key transport protein for many basic drugs.

| Species | Protein Binding (%) |

|---|---|

| Mouse | 96 |

| Rat | 98 |

| Dog | 97 |

Following intravenous administration in non-human studies, darifenacin exhibits a large volume of distribution, which is greater than the total body water. nih.gov This suggests extensive distribution of the drug into tissues outside of the plasma. Specific values for the volume of distribution have been determined in several preclinical species.

| Species | Volume of Distribution (L/kg) |

|---|---|

| Mouse | 12 |

| Rat | 7 |

| Dog | 6.8 |

Darifenacin is characterized as a lipophilic base. researchgate.netfda.gov Its lipophilicity is quantified by a LogP value of 4.5, indicating a high affinity for lipid environments. drugbank.comnih.gov This property facilitates its distribution into various tissues. Preclinical studies in mice have shown that orally administered darifenacin results in pronounced and long-lasting binding to muscarinic receptors in tissues such as the bladder, submaxillary gland, and lung. researchgate.net In contrast, its binding is transient or minimal in the heart and colon. researchgate.net Despite its lipophilicity, darifenacin shows negligible penetration of the blood-brain barrier, based on free drug concentrations in animal cerebrospinal fluid and plasma. fda.gov

Biotransformation Pathways

Darifenacin undergoes extensive metabolism, primarily in the liver, which is a key determinant of its clearance from the body.

The biotransformation of darifenacin is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netfda.gov Specifically, CYP2D6 and CYP3A4 are the primary enzymes responsible for its metabolism. researchgate.netfda.gov Preclinical studies have identified three main metabolic pathways that are consistent across species, including mouse, rat, and dog. nih.govresearchgate.net These pathways are:

Monohydroxylation: This occurs on the dihydrobenzofuran ring. nih.govresearchgate.net

Dihydrobenzofuran ring opening: An oxidative process that cleaves the ring structure. nih.govresearchgate.net

N-dealkylation: This involves the removal of an alkyl group from the pyrrolidine (B122466) nitrogen. nih.govresearchgate.net

The products of these metabolic pathways result in several circulating metabolites. The three main circulating metabolites identified are UK-148,993, UK-73,689, and UK-88862. researchgate.net Among these, UK-148,993, formed through hydroxylation, is noted to have significant anti-muscarinic activity. researchgate.netnih.gov There are no significant species differences observed in the primary metabolic routes of darifenacin. nih.gov

| Compound Name |

|---|

| Darifenacin hydrobromide |

| Darifenacin |

| UK-148,993 |

| UK-73,689 |

| UK-88862 |

| Atropine (B194438) |

Primary Hepatic Metabolism via Cytochrome P450 Enzymes

Role of CYP2D6 and CYP3A4

Preclinical in vitro and in vivo studies have established that the metabolism of darifenacin is predominantly mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. europa.eunih.govtaylorandfrancis.com These enzymes are responsible for the initial oxidative transformations of the parent molecule, leading to the formation of various metabolites. The involvement of both CYP2D6 and CYP3A4 indicates a dual pathway for darifenacin metabolism, which can have implications for potential drug-drug interactions and inter-individual variability in drug response. Preclinical models, including mouse, rat, and dog, have been instrumental in characterizing the roles of these enzymes, demonstrating a consistent metabolic profile across species. nih.gov

Saturation Kinetics of CYP2D6

Preclinical pharmacokinetic studies in animals have provided evidence of saturation of darifenacin's clearance at higher oral doses. nih.gov This phenomenon is attributed, in part, to the saturation of the CYP2D6 enzyme. nih.gov When the concentration of darifenacin exceeds the metabolic capacity of CYP2D6, the rate of metabolism no longer increases proportionally with the dose. This leads to a non-linear pharmacokinetic profile, where a dose increase results in a greater than proportional increase in plasma concentrations. This dose-dependency is a key characteristic of darifenacin's metabolism and has been observed in preclinical animal models. fda.gov

Gut Wall Metabolism by CYP3A4

In addition to hepatic metabolism, preclinical data suggest that darifenacin undergoes significant first-pass metabolism in the gut wall, primarily mediated by CYP3A4. nih.gov This intestinal metabolism contributes to the low oral bioavailability of the compound. At higher doses, there is evidence to suggest that this CYP3A4-mediated gut wall metabolism may also become saturated. fda.gov This saturation, in conjunction with the saturation of hepatic CYP2D6, contributes to the observed dose-dependent pharmacokinetics of darifenacin in preclinical models.

Major Metabolic Routes and Metabolite Identification

Preclinical investigations in various animal species, including the mouse, rat, and dog, have identified three principal metabolic pathways for darifenacin. nih.gov These routes involve structural modifications at different positions of the darifenacin molecule, leading to a range of metabolites. Notably, preclinical studies have shown no significant species differences in these primary metabolic routes. nih.gov

| Metabolic Pathway | Description | Preclinical Species Studied |

| Monohydroxylation | Addition of a hydroxyl group to the dihydrobenzofuran ring. | Mouse, Rat, Dog |

| Ring Opening | Oxidative cleavage of the dihydrobenzofuran ring. | Mouse, Rat, Dog |

| N-Dealkylation | Removal of the ethyl group from the pyrrolidine nitrogen. | Mouse, Rat, Dog |

Monohydroxylation of the Dihydrobenzofuran Ring

One of the primary metabolic transformations of darifenacin observed in preclinical studies is the monohydroxylation of the dihydrobenzofuran ring. nih.govtaylorandfrancis.com This reaction, catalyzed by CYP enzymes, introduces a hydroxyl group onto this part of the molecule. The resulting hydroxylated metabolites are then available for further conjugation or excretion. The identification of these metabolites in preclinical species has been crucial for understanding the initial steps in the biotransformation cascade of darifenacin.

N-Dealkylation of the Pyrrolidine Nitrogen

The third principal metabolic pathway for darifenacin, as established in preclinical studies, is the N-dealkylation of the pyrrolidine nitrogen. nih.govtaylorandfrancis.com This enzymatic process results in the removal of the N-ethyl group from the pyrrolidine moiety of the darifenacin molecule. This metabolic step generates a primary amine metabolite, which can then undergo further metabolic reactions.

Pharmacological Activity of Major Metabolites

This compound undergoes extensive metabolism, resulting in several circulating metabolites. fda.gov Preclinical and metabolism studies have identified three primary metabolites: a hydroxylated metabolite (UK-148,993), a product of dihydrobenzofuran ring opening (UK-73,689), and a product of N-dealkylation (UK-88862). fda.govresearchgate.net

| Metabolite | Metabolic Pathway | Pharmacological Activity | Contribution to Clinical Effect |

|---|---|---|---|

| UK-148,993 | Hydroxylation | Possesses some anti-muscarinic activity; 50-fold less potent than parent compound after protein-binding correction. | Not considered significant. fda.govfda.gov |

| UK-73,689 | Dihydrobenzofuran ring opening | Not specified; considered inactive. | Not considered significant. fda.gov |

| UK-88862 | N-dealkylation | Not specified; considered inactive. | Not considered significant. researchgate.net |

Elimination and Excretion Profiles (Preclinical)

Preclinical studies using radiolabeled darifenacin have characterized its excretion pathways. Following oral administration of a ¹⁴C-darifenacin solution, the majority of radioactivity is recovered in the urine and feces, indicating that these are the primary routes of elimination for the drug's metabolites. fda.govhres.ca Approximately 60% of the administered radioactivity is excreted in the urine, with the remaining 40% excreted in the feces. fda.govhres.cafda.gov It is important to note that excretion of the parent compound is minimal; only a small fraction (around 3%) of the total dose is excreted as unchanged darifenacin. fda.govhres.ca This confirms that the drug is almost completely cleared from the body via metabolism before excretion. fda.gov

Preclinical Drug-Drug Interaction Mechanisms

In vitro preclinical studies have demonstrated that darifenacin can inhibit cytochrome P450 enzymes. fda.gov The most potent inhibitory effect is on CYP2D6. fda.govnih.gov Darifenacin was found to be a competitive inhibitor of CYP2D6 with a reported Ki (inhibition constant) of 0.72 µM and an IC50 (half-maximal inhibitory concentration) value of 0.37 µM in human liver microsomes. researchgate.netnih.gov This level of inhibition is sufficient to predict a potential for in vivo drug-drug interactions with substrates of CYP2D6. nih.gov

Darifenacin also exhibits a weaker inhibitory effect on CYP3A4, with reported IC50 values ranging from 5.3 to 43 µM. researchgate.net For other CYP enzymes tested, less than a 50% decrease in activity was observed even at high darifenacin concentrations (50 µM), suggesting a low potential for inhibition. researchgate.net In vitro studies investigating time-dependent inhibition found no evidence that darifenacin is a time-dependent inhibitor of CYP2D6. nih.gov There is no preclinical evidence to suggest that darifenacin is an inducer of CYP enzymes. nih.govsearchlightpharma.com

| Enzyme | Inhibition Type | Reported Ki / IC50 Values |

|---|---|---|

| CYP2D6 | Competitive Inhibition nih.gov | Ki: 0.72 µM; IC50: 0.37 µM nih.gov |

| CYP3A4 | Reversible Inhibition | IC50: 5.3 - 43 µM researchgate.net |

As darifenacin is a substrate for both CYP3A4 and CYP2D6, its plasma exposure can be significantly altered by co-administration with inhibitors or inducers of these enzymes. nih.govsearchlightpharma.com

Impact of CYP Inhibitors: Potent inhibitors of CYP3A4 have been shown to cause a substantial increase in darifenacin exposure. fda.gov Co-administration with ketoconazole (B1673606), a strong CYP3A4 inhibitor, increased the mean Cmax of darifenacin by 9.52-fold. nih.gov In another study, ketoconazole increased darifenacin exposure by approximately 5-fold when administered with a 7.5 mg dose and up to 12-fold with a 15 mg dose. fda.gov Moderate CYP3A4 inhibitors also increase darifenacin exposure, though to a lesser extent; erythromycin (B1671065) and fluconazole (B54011) increased darifenacin's mean Cmax by 2.28-fold and 1.88-fold, respectively. nih.gov

Inhibitors of CYP2D6 also affect darifenacin pharmacokinetics. The potent CYP2D6 inhibitor paroxetine (B1678475) was found to increase darifenacin exposure by 33%. fda.gov

Impact of CYP Inducers: Darifenacin's metabolism is primarily mediated by CYP3A4 and CYP2D6. nih.govfda.gov Therefore, inducers of these enzymes, particularly strong inducers of CYP3A4 such as rifampicin, are expected to alter darifenacin pharmacokinetics by increasing its metabolism and thereby decreasing its systemic exposure. nih.govnih.gov

| Inhibitor | CYP Enzyme Target | Effect on Darifenacin Exposure |

|---|---|---|

| Ketoconazole | Potent CYP3A4 Inhibitor | ▲ 9.52-fold increase in Cmax. nih.gov 5 to 12-fold increase in overall exposure. fda.gov |

| Erythromycin | Moderate CYP3A4 Inhibitor | ▲ 2.28-fold increase in Cmax. nih.gov |

| Fluconazole | Moderate CYP3A4 Inhibitor | ▲ 1.88-fold increase in Cmax. nih.gov |

| Paroxetine | Potent CYP2D6 Inhibitor | ▲ 33% increase in exposure. fda.gov |

P-glycoprotein Substrate Activity

Preclinical in vitro studies have established that darifenacin is a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.gov This was demonstrated through multiple experimental models. In one key study, concentration-dependent increases in ATPase activity were observed in cell membranes expressing human P-gp upon exposure to darifenacin, indicating a direct interaction between the compound and the transporter. nih.govresearchgate.net

Further confirmation of darifenacin's P-gp substrate activity was obtained from permeability studies using in vitro models of biological barriers, such as the blood-brain barrier (BBB) and blood-ocular barrier (BOB). nih.gov In these experiments, which utilized primary cultured bovine brain microvessel endothelial cells (BBMEC) and P-gp transfected Madin-Darby canine kidney epithelial cells (MDCK-MDR1), darifenacin exhibited significantly greater efflux permeability from the basolateral to the apical side. nih.gov This polarized transport was substantially reduced by the presence of elacridar, a known P-gp inhibitor, providing strong evidence that the efflux of darifenacin is mediated by P-gp. nih.gov The identification of darifenacin as a P-gp substrate suggests that this transporter may play a role in limiting the penetration of darifenacin into tissues where P-gp is expressed, such as the brain and ocular tissues. nih.gov

Table 1: Preclinical Evidence for Darifenacin as a P-glycoprotein Substrate

| Experimental Model | Observation | Implication |

|---|---|---|

| Human P-gp expressing cell membranes | Concentration-dependent increase in ATPase activity upon darifenacin exposure. nih.gov | Direct interaction of darifenacin with P-gp. |

| Primary cultured bovine brain microvessel endothelial cells (BBMEC) | Significantly greater basolateral to apical permeability of darifenacin, which was reduced by the P-gp inhibitor elacridar. nih.gov | Darifenacin is actively transported out of cells by P-gp at the blood-brain barrier. |

Variability in Metabolism (e.g., CYP2D6 Poor Metabolizers)

The metabolism of darifenacin is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. researchgate.netclinpgx.orgnih.govdrugbank.com The involvement of CYP2D6 introduces a potential for significant variability in the pharmacokinetics of darifenacin due to genetic polymorphisms in the CYP2D6 gene. These genetic differences can lead to different metabolizer phenotypes, including poor metabolizers (PMs) who have little to no CYP2D6 enzyme activity. clinpgx.org

While specific preclinical studies in animal models of CYP2D6 poor metabolism are not extensively detailed in the provided search results, the implications of this metabolic variability have been characterized. Pharmacokinetic data indicates that steady-state exposure to darifenacin can be substantially higher in poor metabolizers. For instance, in one pharmacokinetic study, the steady-state exposure in poor metabolizers was 164% and 99% higher during treatment with 7.5 mg and 15 mg once daily, respectively, compared to extensive metabolizers. clinpgx.org A population pharmacokinetic analysis also showed that on average, steady-state exposure is 66% higher in poor metabolizers. clinpgx.org

In vitro studies have also demonstrated that darifenacin can act as a competitive inhibitor of CYP2D6, with a reported Ki value of 0.72 µM. nih.gov This suggests that darifenacin itself can modulate the activity of one of its primary metabolizing enzymes.

Table 2: Impact of CYP2D6 Metabolizer Status on Darifenacin Pharmacokinetics

| Metabolizer Phenotype | Primary Metabolic Pathway(s) | Impact on Darifenacin Exposure |

|---|---|---|

| Extensive Metabolizers (EM) | CYP2D6 and CYP3A4. researchgate.netclinpgx.orgnih.govdrugbank.com | Normal, expected exposure. |

Chemical Stability and Degradation Pathways of Darifenacin Hydrobromide

Forced Degradation Studies

Forced degradation studies, or stress testing, for darifenacin (B195073) hydrobromide have been systematically performed under the conditions of hydrolysis, oxidation, photolysis, and heat, in accordance with the International Conference on Harmonisation (ICH) guidelines to assess its stability profile. scirp.org

Hydrolytic Degradation (Acidic, Basic, Neutral Conditions)

The stability of darifenacin hydrobromide to hydrolysis is significantly influenced by pH. While the compound demonstrates stability under neutral and basic (alkaline) conditions, it undergoes significant degradation when subjected to acidic hydrolytic stress. scirp.org In contrast, some initial studies suggested the drug was stable across acidic, alkaline, and neutral aqueous conditions. However, more comprehensive stability-indicating method development has confirmed its lability in acidic media, leading to the formation of distinct degradation products. scirp.org

Oxidative Degradation

This compound is consistently reported to be susceptible to degradation under oxidative conditions. scirp.org Exposure of the drug to oxidizing agents leads to the formation of several impurities. scirp.org A primary product of this pathway is the N-oxide, formed by oxidation at the tertiary amine of the pyrrolidine (B122466) ring.

Photolytic Degradation

Investigations into the photostability of this compound indicate that the molecule is stable when exposed to light. scirp.org Forced degradation studies employing exposure to UV or fluorescent light, as per ICH guidelines, did not yield any considerable formation of degradants. scirp.org

Thermal Degradation

The compound exhibits high thermal stability. When subjected to dry heat as part of stress testing, this compound was found to be non-labile, with no significant degradation observed. scirp.org

Identification and Characterization of Degradation Products

The structural elucidation of degradation products formed under forced stress conditions is crucial for understanding the degradation pathways and for the development of stability-indicating analytical methods.

Spectroscopic and Spectrometric Techniques (NMR, IR, EA, LC-MS/MSn)

A combination of advanced analytical techniques has been utilized to identify and characterize the degradation products of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MSn) has been instrumental in the initial detection and identification of degradants formed during stress studies. researchgate.net

For absolute structural confirmation, the proposed structures of these impurities were synthesized independently. These synthesized molecules were then comprehensively characterized using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Elemental Analysis (EA), to unambiguously confirm their identities.

The major degradation products that have been identified from oxidative and acidic stress conditions are detailed below.

Elucidation of Molecular Structures of Degradants

Forced degradation studies on this compound have revealed its stability under various stress conditions, including acidic, alkaline, aqueous hydrolysis, thermal, and photolytic exposure. However, the compound is susceptible to oxidative degradation. Through these studies, several process-related impurities and degradation products have been identified and their molecular structures elucidated using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.

Two primary oxidative degradants and two process-related impurities have been characterized as follows:

Impurity-A (Oxidative Degradant): 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide

Impurity-B (Process-Related Impurity): 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide

Impurity-C (Oxidative Degradant): 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Darifenacin N-oxide)

Impurity-D (Process-Related Impurity): 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide

The structures of these compounds were unequivocally confirmed through synthesis and subsequent characterization.

Additionally, under specific laboratory conditions involving high concentrations of potassium hydroxide and 2-butanol, which are not typical degradation conditions but rather related to process chemistry, four other potential impurities have been synthesized and characterized:

Darifenacin Acid: (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetic acid

Darifenacin Desnitrile: (S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-(1,1-diphenylethyl)pyrrolidine

Darifenacin Vinyl Phenol: 4-(2-((S)-3-(2,2-diphenyl-2-carbamoylethyl)pyrrolidin-1-yl)ethyl)phenol

Darifenacin Ether: (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenyl-N-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)acetamide

Interactive Data Table of Identified Degradants and Impurities

| Compound Name | Type | Molecular Formula | Molecular Weight ( g/mol ) |

| Impurity-A | Oxidative Degradant | C28H28N2O3 | 440.54 |

| Impurity-B | Process-Related | C28H28N2O2 | 424.54 |

| Impurity-C | Oxidative Degradant | C28H30N2O3 | 442.55 |

| Impurity-D | Process-Related | C28H29BrN2O2 | 517.45 |

| Darifenacin Acid | Process-Related | C28H29NO3 | 427.54 |

| Darifenacin Desnitrile | Process-Related | C28H31N | 381.56 |

| Darifenacin Vinyl Phenol | Process-Related | C28H32N2O2 | 428.57 |

| Darifenacin Ether | Process-Related | C38H40N2O3 | 572.74 |

Proposed Mechanisms for Degradation Pathways

The formation of the identified degradants and impurities is proposed to occur through specific chemical pathways, primarily initiated by oxidative stress or as byproducts of the manufacturing process.

Oxidative Degradation:

Forced degradation studies indicate that this compound is most susceptible to oxidation. The formation of Impurity-C (Darifenacin N-oxide) is a classic example of oxidative degradation, where the tertiary amine of the pyrrolidine ring is oxidized. This is a common metabolic pathway for many drugs containing tertiary amines. The formation of Impurity-A likely involves the oxidation of the benzylic carbon adjacent to the dihydrobenzofuran ring, leading to a ketone functionality.

Process-Related Impurity Formation:

The presence of process-related impurities is often linked to the specific synthetic route and reaction conditions employed in the manufacturing of the active pharmaceutical ingredient (API).

The formation of Impurity-B is suggested to be a result of the dehydrogenation of the dihydrobenzofuran ring of darifenacin, which could be facilitated by certain reagents or conditions during synthesis.

Impurity-D is likely formed if there is a brominated starting material or intermediate present in the synthesis process.

The other identified impurities, such as Darifenacin Acid, Darifenacin Desnitrile, Darifenacin Vinyl Phenol, and Darifenacin Ether, were observed during process development under specific, harsh basic conditions. Their formation is attributed to side reactions such as hydrolysis of the amide to a carboxylic acid (Darifenacin Acid) or other complex rearrangements and reactions facilitated by the strong base and high temperatures.

Strategies for Controlling Impurities and Degradants

The control of impurities and degradants in this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product. A multi-faceted approach is employed, encompassing control of raw materials, optimization of the manufacturing process, and appropriate storage conditions.

Control of Process-Related Impurities:

Raw Material Purity: Strict quality control of starting materials and intermediates is essential to prevent the introduction of impurities that could be carried through the synthesis. For instance, controlling the levels of brominated precursors can minimize the formation of Impurity-D.

Optimization of Reaction Conditions: The manufacturing process should be carefully designed and validated to minimize the formation of byproducts. This includes optimizing parameters such as temperature, reaction time, and the choice of reagents and solvents to favor the desired reaction pathway and reduce the likelihood of side reactions that lead to impurities like Impurity-B.

Purification Techniques: Robust purification methods, such as crystallization or chromatography, are employed in the final steps of the API synthesis to remove any process-related impurities that may have formed. google.com For example, purification of darifenacin free base before its conversion to the hydrobromide salt can help in removing certain impurities.

Control of Degradation Products:

Protection from Oxidative Stress: Since darifenacin is susceptible to oxidation, measures should be taken to protect it from oxidative environments. This can include manufacturing under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen.

Appropriate Packaging and Storage: The drug substance and the final drug product should be stored in well-closed containers that protect them from light, moisture, and air. Storage at controlled room temperature, as recommended, also helps in minimizing degradation.

Formulation Strategies: The use of antioxidants in the drug formulation could be considered to inhibit oxidative degradation, although this is not explicitly documented as a standard practice for darifenacin.

By implementing these control strategies, the levels of impurities and degradants in this compound can be maintained within the acceptable limits set by regulatory authorities, ensuring the quality and safety of the medication.

Preclinical Explorations and Mechanistic Studies of Darifenacin Hydrobromide

In Vitro Pharmacological Characterization in Non-Human Tissues

Darifenacin (B195073) hydrobromide's primary mechanism of action is the competitive antagonism of muscarinic M3 receptors. Preclinical in vitro studies using isolated animal tissues have been fundamental in characterizing its potency and selectivity. Functional assays on smooth muscle preparations from various animal species demonstrated darifenacin's potent inhibitory effects on M3 receptor-mediated contractions.

In tissues such as the guinea pig ileum, trachea, and urinary bladder, darifenacin effectively antagonized contractions induced by cholinergic agonists like carbachol (B1668302). nih.govnih.gov The potency of this antagonism is quantified by the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift to the right in the agonist's concentration-response curve. Across these guinea pig tissues, darifenacin exhibited high pA2 values, ranging from 8.66 to 9.4, indicating a strong blockade of M3 receptor function. nih.gov This potent M3 receptor antagonism is consistent with its therapeutic action of relaxing smooth muscle. nih.govnih.gov

Furthermore, these in vitro studies highlighted darifenacin's selectivity for M3 receptors over M1 and M2 subtypes. For instance, its pA2 value for M3-mediated responses was significantly higher than for M1-mediated responses (pA2 of 7.9) and M2-mediated responses (pA2 of 7.48). nih.gov Studies in porcine urinary bladder preparations also confirmed that darifenacin significantly reduces carbachol-induced contractions in both detrusor and urothelium with lamina propria (U&LP) tissues.

Interestingly, functional assays in guinea pig tissues also revealed a degree of tissue selectivity. Darifenacin was observed to be more potent in antagonizing M3-mediated responses in the urinary bladder and ileum compared to the submandibular salivary gland. nih.govscienceopen.com This suggests that the pharmacological properties of the M3 receptor may vary between different tissues, influencing the compound's functional affinity. scienceopen.com

| Animal Tissue | Receptor Subtype | pA2 Value |

|---|---|---|

| Guinea Pig Ileum | M3 | 8.66 - 9.4 |

| Guinea Pig Trachea | M3 | 8.66 - 9.4 |

| Guinea Pig Bladder | M3 | 8.66 - 9.4 |

| (Not specified) | M1 | 7.9 |

| (Not specified) | M2 | 7.48 |

Animal Models for Investigating Cholinergic System Modulation

In preclinical in vivo models, darifenacin demonstrated significant effects on the cholinergic regulation of gastrointestinal function. The M3 receptors located on gastrointestinal smooth muscle cells are crucial for mediating peristalsis and tone. By blocking these receptors, darifenacin reduces the contractile activity of the gut.

Studies in conscious dogs showed that darifenacin inhibits intestinal motility. nih.gov Notably, this effect occurred at doses lower than those required to inhibit gastric acid secretion (an M1 receptor-mediated response) or to affect heart rate (an M2 receptor-mediated response). nih.gov This finding from animal models suggests a functional selectivity of darifenacin for intestinal smooth muscle over other tissues like gastric glands or the heart. nih.gov This selectivity profile indicates that the compound's effects on gastrointestinal motility are a primary action at therapeutic concentrations.

The impact of darifenacin on salivary secretion has been a key area of investigation in animal models, as dry mouth is a common effect of antimuscarinic agents. Salivation is mediated by both M1 and M3 muscarinic receptors.

Preclinical studies consistently demonstrated that darifenacin has a lesser effect on salivary secretion compared to its effects on bladder and intestinal smooth muscle. nih.govnih.gov In beagle dogs, darifenacin inhibited jejunal motility to a similar extent as atropine (B194438) but had significantly less effect on inhibiting salivation. nih.gov Similarly, in a mouse model, darifenacin was less potent than atropine in inhibiting salivation while being equipotent in inhibiting smooth muscle contraction. nih.gov Further studies in anesthetized dogs showed that darifenacin's selectivity for inhibiting bladder contraction over salivation was approximately tenfold. veeva.com In mice, orally administered darifenacin produced a sustained suppression of pilocarpine-induced salivary secretion, a time-course that correlated well with the binding of the drug to muscarinic receptors in the submaxillary gland. mdpi.com

| Animal Model | Effect on Bladder/Intestine | Effect on Salivary Gland | Selectivity Ratio (Bladder/Salivary) |

|---|---|---|---|

| Anesthetized Dog | Potent Inhibition of Contraction | Less Potent Inhibition of Secretion | ~10-fold |

| Rat | Potent Inhibition of Contraction | Less Potent Inhibition of Secretion | ~8-fold (vs. Oxybutynin) |

Blockade of M3 muscarinic receptors on the iris sphincter muscle is expected to result in mydriasis (pupil dilation) and potentially cycloplegia (paralysis of accommodation), which can lead to blurred vision. While this is a known class effect of antimuscarinic agents, specific preclinical animal studies detailing the extent and duration of mydriasis following darifenacin administration were not prominently featured in the reviewed literature. The general pharmacology of M3 antagonists supports this as an anticipated ocular effect.

Exploratory Preclinical Research in Non-Targeted Systems

Exploratory preclinical research has been conducted to understand the effects of darifenacin on physiological systems beyond its primary targets for therapeutic action. These studies have primarily focused on the cardiovascular and central nervous systems (CNS), where muscarinic receptors (particularly M2 in the heart and M1 in the CNS) play important roles.

In preclinical animal models, darifenacin's M3 over M2 selectivity was confirmed. nih.gov For example, in anesthetized dogs, darifenacin did not affect heart rate at doses that potently inhibited bladder contractions, demonstrating a high degree of functional selectivity for the bladder over the cardiovascular system. veeva.com This cardiovascular safety profile is consistent with its lower affinity for M2 receptors, which are predominant in cardiac tissue.

Regarding the central nervous system, preclinical data suggest that darifenacin has a low potential for CNS penetration. It has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter protein at the blood-brain barrier that actively removes certain substances from the brain. This mechanism is believed to limit the accumulation of darifenacin in the CNS. This characteristic, combined with its M3 selectivity over M1 receptors (which are important for cognitive function), suggests a lower risk of centrally-mediated anticholinergic effects. scielo.br

Muscarinic Receptor Modulation in Neoplasia Models (e.g., Gastric Tumors, Colon Cancer)

Darifenacin, a selective M3 muscarinic acetylcholine (B1216132) receptor (M3R) antagonist, has been investigated for its potential role in modulating tumor growth in preclinical neoplasia models, particularly in colon and gastric cancers where the M3R is often overexpressed. nih.govresearchgate.net Cholinergic signaling through the M3R is implicated in the development and progression of colorectal cancer (CRC). nih.gov

In vitro studies using human colon adenocarcinoma cell lines (HT-29 and SW480) demonstrated that darifenacin inhibits tumor cell viability and proliferation in a dose-dependent manner. researchgate.netnih.gov Mechanistically, darifenacin was found to counteract acetylcholine-induced signaling pathways crucial for tumor cell growth and invasion. It inhibited the phosphorylation of p38, ERK1/2, and Akt, key components of signaling cascades that promote cell proliferation. nih.govnih.gov Furthermore, darifenacin suppressed acetylcholine-stimulated tumor cell invasion in matrigel invasion chamber assays and decreased the mRNA expression of matrix metalloproteinase-1 (MMP-1), an enzyme involved in the breakdown of the extracellular matrix, which facilitates cancer cell invasion. nih.govnih.gov